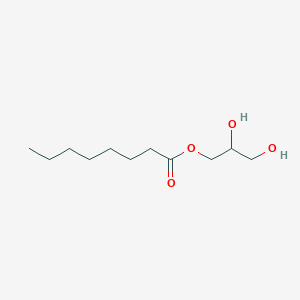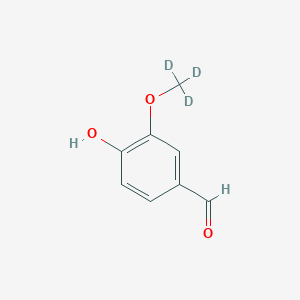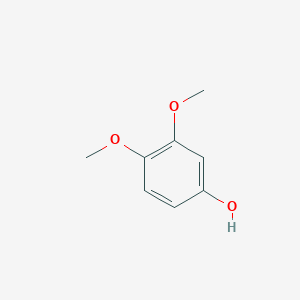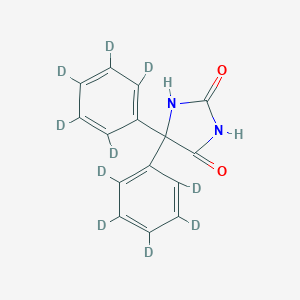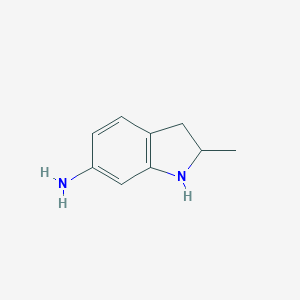
2-Methyl-6-indolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-indolinamine is a chemical compound with the molecular formula C10H12N2. It is a derivative of indole and has been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
2-Methyl-6-indolinamine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-indolinamine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways that are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methyl-6-indolinamine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of the immune system, leading to increased production of cytokines and activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-indolinamine in lab experiments is its potential as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a potential candidate for further study in cancer research. However, one limitation of using 2-Methyl-6-indolinamine is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 2-Methyl-6-indolinamine. One area of interest is its potential as a neuroprotective agent. Studies have shown that it has activity against oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Another area of interest is its potential as a modulator of the immune system. Studies have shown that it has activity against various immune cells, making it a potential candidate for further study in immunology research. Finally, further studies are needed to determine the mechanism of action of 2-Methyl-6-indolinamine and its potential applications in cancer research.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-indolinamine involves the reaction of 2-methylindole with paraformaldehyde and ammonium acetate in the presence of a catalyst. The reaction yields 2-Methyl-6-indolinamine as a white crystalline solid with a melting point of 180-182°C.
Propriétés
Numéro CAS |
103796-39-0 |
|---|---|
Nom du produit |
2-Methyl-6-indolinamine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |
Clé InChI |
SVLIYUWVAZNKJY-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
SMILES canonique |
CC1CC2=C(N1)C=C(C=C2)N |
Synonymes |
Indoline, 6-amino-2-methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



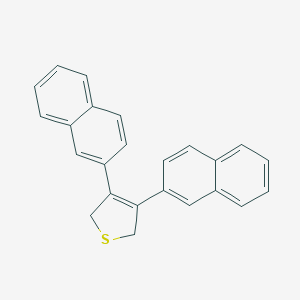
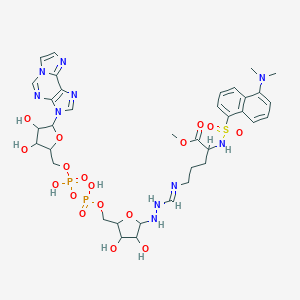
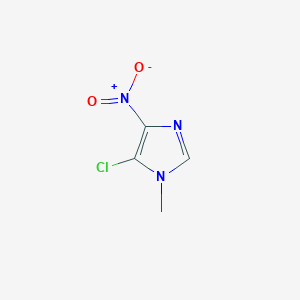
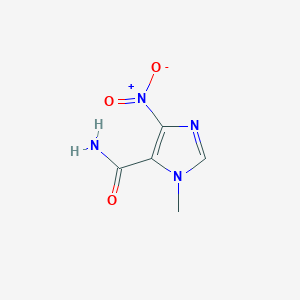
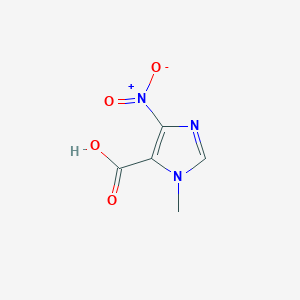
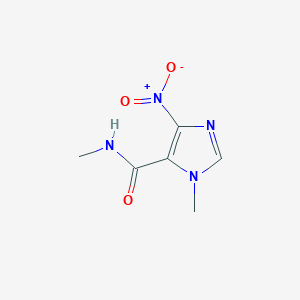
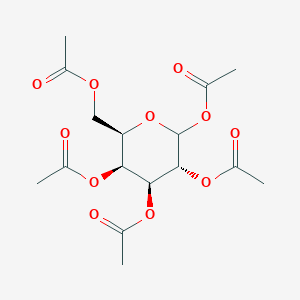
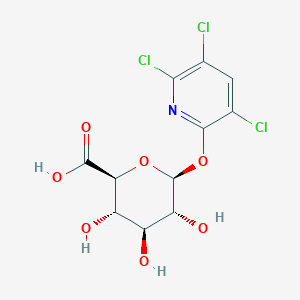
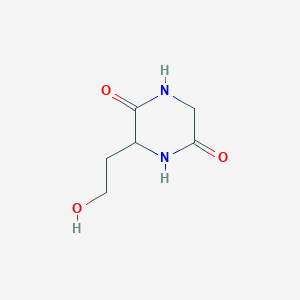
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
